molecular formula C32H29ClN8O5 B10831099 PROTAC HSP90 degrader BP3

PROTAC HSP90 degrader BP3

Cat. No.: B10831099
M. Wt: 641.1 g/mol
InChI Key: ZSERQSKFLSKTGE-UHFFFAOYSA-N
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Description

PROTAC HSP90 degrader BP3 is a potent and selective compound designed to degrade heat shock protein 90 (HSP90) through a proteolysis-targeting chimera (PROTAC) strategy. This compound has shown significant potential in inhibiting the growth of breast cancer cells by targeting and degrading HSP90, a protein crucial for the stability and activation of oncoproteins .

Preparation Methods

The synthesis of PROTAC HSP90 degrader BP3 involves a multi-step process that includes the design and assembly of a bifunctional molecule. This molecule typically consists of a ligand that binds to HSP90, a linker, and a ligand that recruits an E3 ubiquitin ligase. The specific synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed in detail. the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps .

Chemical Reactions Analysis

PROTAC HSP90 degrader BP3 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and copper catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROTAC HSP90 degrader BP3 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC HSP90 degrader BP3 exerts its effects by recruiting an E3 ubiquitin ligase to HSP90, leading to the ubiquitination and subsequent proteasomal degradation of HSP90. This degradation disrupts the stability and activation of oncoproteins that rely on HSP90, thereby inhibiting cancer cell growth. The molecular targets involved include HSP90 and the E3 ubiquitin ligase, which work together to facilitate the degradation process .

Comparison with Similar Compounds

PROTAC HSP90 degrader BP3 is unique compared to other HSP90 inhibitors due to its PROTAC-based mechanism, which leads to the selective degradation of HSP90 rather than merely inhibiting its function. Similar compounds include:

This compound stands out due to its ability to selectively degrade HSP90, offering a potentially more effective approach to cancer therapy.

Properties

Molecular Formula

C32H29ClN8O5

Molecular Weight

641.1 g/mol

IUPAC Name

4-[4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C32H29ClN8O5/c1-16-13-36-21(17(2)26(16)46-3)15-40-14-18(24-27(33)38-32(34)39-28(24)40)7-4-5-12-35-20-9-6-8-19-25(20)31(45)41(30(19)44)22-10-11-23(42)37-29(22)43/h6,8-9,13-14,22,35H,5,10-12,15H2,1-3H3,(H2,34,38,39)(H,37,42,43)

InChI Key

ZSERQSKFLSKTGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Origin of Product

United States

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